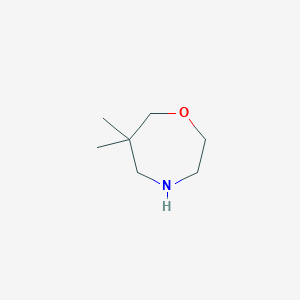

6,6-Dimethyl-1,4-oxazepane

Description

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

6,6-dimethyl-1,4-oxazepane |

InChI |

InChI=1S/C7H15NO/c1-7(2)5-8-3-4-9-6-7/h8H,3-6H2,1-2H3 |

InChI Key |

UJFRFUXWTCRXRP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCCOC1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6,6 Dimethyl 1,4 Oxazepane and Derivatives

Intramolecular Cyclization Strategies

Intramolecular ring-closure is a primary strategy for forming the 1,4-oxazepane (B1358080) skeleton. The choice of precursor and reaction conditions dictates the success and selectivity of the cyclization.

Metal-Catalyzed Synthetic Routes

Metal catalysis offers powerful and selective methods for constructing complex molecular architectures like 1,4-oxazepanes.

Gold-Catalyzed Systems for Oxazepane Derivatives

Gold catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds under mild conditions. researchgate.net In the context of 1,4-oxazepane derivatives, gold-catalyzed intramolecular cyclization reactions have proven particularly effective.

One notable method involves the gold(I)-catalyzed synthesis of optically active 1,4-oxazepan-7-ones. nih.govfigshare.com This process utilizes chiral β-(N-propargylic)amino-α-methylene carboxylic acid tert-butyl esters as starting materials. In the presence of a catalytic amount of a gold(I) complex, such as Ph₃PAuCl, and a co-catalyst like Cu(OTf)₂, a smooth 7-exo-dig cyclization occurs to yield the desired oxazepan-7-one products in good yields. nih.govfigshare.comacs.org

Another efficient approach is the gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones. researchgate.net This one-pot reaction generates a variety of substituted 1,4-oxazepine (B8637140) derivatives in moderate to good yields. researchgate.net The reaction tolerates a range of substituents on the N-propargylic β-enaminone starting material. researchgate.net The choice of the gold catalyst and additives can be optimized to improve the reaction yield. For instance, using AuCl with AgSbF₆ in methanol (B129727) has been shown to be an effective catalytic system for this transformation. researchgate.net

Table 1: Gold-Catalyzed Synthesis of 1,4-Oxazepine Derivatives from N-Propargylic β-Enaminones researchgate.net

| Entry | Gold Catalyst (mol %) | Additive (mol %) | Solvent | Yield (%) |

| 1 | AuCl (10) | AgSbF₆ (15) | Methanol | 81 |

| 2 | - | - | Methanol | No Reaction |

| 3 | AuBr₃ (10) | - | Methanol | 66 |

| 4 | KAuCl₄ (10) | - | Methanol | 66 |

| 5 | JohnphosAuSbF₆ (10) | - | Methanol | 81 |

Reaction conditions: N-propargylic β-enaminone (0.05 mmol), catalyst, additive, solvent (5 mL) at 28 °C under a nitrogen atmosphere. The presented data is a selection for illustrative purposes.

Palladium-Catalyzed C-H Activation in 1,4-Oxazepane Synthesis

Palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. This strategy has been applied to the synthesis of various heterocyclic systems, including those related to the 1,4-oxazepane framework.

The core principle involves the use of a directing group within the substrate that coordinates to the palladium catalyst, bringing it into proximity of a specific C-H bond. nih.gov This facilitates the cleavage of the C-H bond and the formation of a palladacycle intermediate. beilstein-journals.org This intermediate can then undergo further reactions, such as coupling with various partners, to build molecular complexity. nih.govbeilstein-journals.org

While direct examples for the synthesis of 6,6-dimethyl-1,4-oxazepane using this method are not extensively detailed in the provided results, the general applicability of palladium-catalyzed C-H functionalization suggests its potential for constructing such scaffolds. For instance, palladium catalysts have been used for the synthesis of benzodiazepines, which are structurally related seven-membered heterocycles. mdpi.com These reactions can involve intramolecular C-H arylation or carboamination cascades. mdpi.comresearchgate.net The choice of ligands, oxidants, and reaction conditions is crucial for achieving high efficiency and selectivity. nih.govbeilstein-journals.org

Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade (or tandem) reactions offer significant advantages in terms of efficiency and atom economy by combining multiple bond-forming events in a single operation. researchgate.net

Tandem Transformations (e.g., C-N Coupling/C-H Carbonylation)

Tandem reactions that combine C-N bond formation with C-H carbonylation are powerful tools for constructing heterocyclic ketones. Palladium catalysis is often employed for such transformations. For example, the synthesis of dibenzo[b,e] nih.govfigshare.comdiazepinones can be achieved through a palladium-catalyzed carbonylation reaction of benzenediamine derivatives. mdpi.com Although not specific to this compound, this methodology highlights the potential for constructing seven-membered rings containing both nitrogen and oxygen atoms through carefully designed tandem sequences. A plausible sequence could involve an initial palladium-catalyzed C-N coupling followed by an intramolecular C-H carbonylation to form the oxazepane ring.

Cycloaddition and Annulation Strategies for Oxazepane Ring Formation

Cycloaddition and annulation reactions are fundamental strategies for the construction of cyclic systems. For seven-membered rings like oxazepanes, [4+3] cycloadditions are particularly relevant. nih.gov These reactions involve the combination of a four-atom component with a three-atom component to form the seven-membered ring in a single step. nih.gov Various catalytic systems, including transition metals and organocatalysts, can be used to promote these transformations. nih.gov

Another approach involves the reaction of cyclic anhydrides, such as succinic anhydride, with imines. tsijournals.com This reaction proceeds through a dipolar intermediate which then undergoes cyclization to form a 1,3-oxazepane-4,7-dione ring system. tsijournals.com While this leads to a 1,3-oxazepane, modifications to the starting materials could potentially be adapted for the synthesis of the 1,4-oxazepane isomer. Annulation strategies based on 1,6-addition reactions have also been employed for the synthesis of various oxa-heterocycles. chim.it

Isocyanide-Based Three-Component Reactions for Oxazepane-Fused Systems

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are renowned for their ability to rapidly generate molecular complexity from simple starting materials. nih.gov These reactions have been successfully applied to the synthesis of fused heterocyclic systems containing an oxazepine ring.

A notable example is the one-pot, three-component reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide, which yields oxazepine-quinazolinone bis-heterocyclic scaffolds. frontiersin.org This catalyst-free reaction proceeds with high yields and involves the formation of multiple new bonds and two heterocyclic rings in a single operation. frontiersin.org The proposed mechanism involves an Ugi-type reaction followed by an intramolecular cyclization. frontiersin.org

Furthermore, isocyanide-based multicomponent reactions have been developed for the synthesis of pyrrole-fused dibenzoxazepine (B10770217) derivatives. nih.gov These reactions typically involve the reaction of an isocyanide, a gem-diactivated olefin, and a cyclic imine (such as a dibenzoxazepine) under solvent- and catalyst-free conditions. nih.gov

Table 2: Isocyanide-Based Three-Component Synthesis of Oxazepine-Quinazolinone Scaffolds frontiersin.org

| Entry | Isocyanide | Solvent | Time (h) | Yield (%) |

| 1 | tert-Butyl isocyanide | Ethanol | 24 | 94 |

| 2 | Cyclohexyl isocyanide | Ethanol | 24 | 92 |

| 3 | Benzyl isocyanide | Ethanol | 24 | 89 |

Reaction conditions: 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and isocyanide refluxed in ethanol. The presented data is a selection for illustrative purposes.

Stereoselective and Regioselective Synthesis of this compound Structures

The development of stereoselective and regioselective methods for the synthesis of polysubstituted 1,4-oxazepanes is crucial for accessing specific, chirally pure compounds. A significant advancement in this area is the regio- and stereoselective 7-endo cyclization through haloetherification. nih.gov

This method allows for the efficient synthesis of chiral, polysubstituted oxazepanes from acyclic precursors. nih.gov The regioselectivity of the haloetherification is controlled by the asymmetry of a chiral bromonium intermediate, which has been studied through a combination of computational and experimental methods. nih.gov The stereoselectivity is primarily determined by the conformation of the substrate. nih.gov This approach has been successfully applied to a range of substrates, affording tetra- and pentasubstituted oxazepanes with good yields and varying degrees of regio- and stereoselectivity. nih.gov

Additionally, diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and regioselectivity via piperidine (B6355638) ring expansion, a strategy that could potentially be adapted for oxazepane synthesis. rsc.org

Diastereoselective Approaches

Diastereoselective synthesis is crucial for accessing specific stereoisomers of 1,4-oxazepanes, which can exhibit distinct biological activities. One prominent strategy involves the reductive amination of keto-alcohols. For instance, the reaction of a chiral amino alcohol with a β-hydroxy ketone can proceed with high diastereoselectivity, influenced by the stereocenters present in the starting materials. The choice of reducing agent and reaction conditions plays a pivotal role in determining the stereochemical outcome.

Another powerful diastereoselective method is the intramolecular cyclization of epoxy amine precursors. The stereochemistry of the epoxide and the amine dictates the stereochemical arrangement of the resulting oxazepane ring. For example, the cyclization of an optically active amino alcohol with an epoxide can lead to the formation of a single diastereomer of the 1,4-oxazepane derivative.

Substrate-Controlled Stereoselectivity in Oxazepane Synthesis

In substrate-controlled stereoselective synthesis, the inherent chirality of the starting material directs the stereochemical course of the reaction. This approach is particularly effective in the synthesis of complex, poly-substituted 1,4-oxazepanes. A common strategy involves the use of chiral pool starting materials, such as amino acids or carbohydrates, which possess predefined stereocenters.

For example, starting from a protected amino alcohol, a sequence of reactions including etherification followed by intramolecular cyclization can yield a 1,4-oxazepane with the stereochemistry being controlled by the initial chiral amino alcohol. The bulky substituents on the starting material can effectively shield one face of the molecule, forcing the incoming reagents to attack from the less hindered side, thus leading to a high degree of stereocontrol.

Regioselectivity in Ring-Closing Reactions

The formation of the seven-membered 1,4-oxazepane ring through intramolecular cyclization often competes with the formation of other ring sizes, such as five- or six-membered rings. Therefore, achieving high regioselectivity is a critical aspect of the synthesis. The regiochemical outcome is influenced by several factors, including the nature of the tether connecting the nucleophile and the electrophile, the reaction conditions, and the type of catalyst used.

For instance, in the intramolecular cyclization of an amino alcohol derivative, the choice between an N-alkylation or an O-alkylation pathway can lead to different heterocyclic systems. By carefully selecting the protecting groups and the reaction conditions, one can favor the desired 7-endo-tet cyclization to form the 1,4-oxazepane ring over competing cyclization pathways. The use of specific bases and solvents can also significantly impact the regioselectivity of these ring-closing reactions.

Polymer-Supported Synthesis for Chiral 1,4-Oxazepane Derivatives

Polymer-supported synthesis, a cornerstone of combinatorial chemistry, has been successfully applied to the generation of libraries of chiral 1,4-oxazepane derivatives. This solid-phase approach offers several advantages, including the simplification of purification procedures and the potential for automation.

In a typical polymer-supported synthesis, a chiral building block, such as an amino acid, is anchored to a solid support. A series of chemical transformations is then carried out on the resin-bound substrate to construct the 1,4-oxazepane scaffold. Key steps often include N-alkylation, ester reduction, and intramolecular cyclization. The final product is then cleaved from the solid support. This methodology allows for the rapid synthesis of a diverse range of 1,4-oxazepane derivatives by varying the building blocks and reagents used in each step.

Novel Precursors and Building Blocks for 1,4-Oxazepane Scaffolds

The development of novel and readily accessible precursors is essential for expanding the chemical space of 1,4-oxazepane derivatives. Researchers have explored various building blocks that can be efficiently transformed into the desired heterocyclic system, with N-propargylamines and functionalized Schiff bases emerging as particularly versatile intermediates.

Utilization of N-Propargylamines in 1,4-Oxazepane Synthesis

N-propargylamines have proven to be valuable precursors for the synthesis of 1,4-oxazepane scaffolds. The presence of the reactive alkyne moiety allows for a variety of cyclization strategies. One notable method involves the intramolecular hydroalkoxylation/cyclization of N-propargylamino alcohols. In this reaction, the hydroxyl group adds across the triple bond, followed by cyclization to form the seven-membered ring. This transformation can be catalyzed by various transition metals, such as gold or platinum, or promoted by strong bases.

The reaction conditions can be tuned to control the regioselectivity of the cyclization, leading to either the 1,4-oxazepane or other isomeric products. The versatility of N-propargylamines allows for the introduction of diverse substituents on the nitrogen atom and the propargyl chain, providing access to a wide range of functionalized 1,4-oxazepanes.

Functionalized Schiff Bases as Synthetic Intermediates

Functionalized Schiff bases, or imines, are versatile intermediates in organic synthesis and have been employed in the construction of 1,4-oxazepane rings. These compounds are typically formed by the condensation of a primary amine with an aldehyde or a ketone. The imine functionality can then undergo various transformations to build the heterocyclic scaffold.

One synthetic route involves the reaction of a Schiff base derived from an amino alcohol with a suitable electrophile. For example, the reaction of a Schiff base with an α,β-unsaturated ester can proceed via a tandem aza-Michael addition/intramolecular cyclization sequence to afford a substituted 1,4-oxazepane. The stereochemical outcome of this reaction can often be controlled by the use of chiral auxiliaries or catalysts. The ease of preparation and the diverse reactivity of Schiff bases make them attractive starting points for the synthesis of complex 1,4-oxazepane derivatives.

Amino Acid Derivatives as Starting Materials for Oxazepanes

Amino acids provide a rich source of chiral building blocks for the enantioselective synthesis of complex molecules, including 1,4-oxazepane derivatives. Their inherent stereochemistry and functional groups (amine and carboxylic acid) offer a powerful platform for constructing the oxazepane ring system through various cyclization strategies.

Several studies have demonstrated the utility of amino acids such as serine, homoserine, and ornithine in the synthesis of functionalized oxazepanes. For instance, (S)-N-Cbz-serine has been employed as a starting material for the preparation of 6-amino-1,4-oxazepane-3,5-dione derivatives. nih.gov This approach leverages the existing stereocenter and functional groups of serine to construct the heterocyclic core.

The synthesis of 1,4-oxazepane-2,5-diones has also been achieved through the cyclization of rotationally restricted amino acid precursors. nih.govacs.org These methods often require careful selection of protecting groups to facilitate the challenging ring-closure step, which can be hampered by the preference for a trans-conformation in the precursor amide and the lability of the lactone ring in the product. nih.govacs.org The use of pseudoprolines, which are serine-derived oxazolidines, as a protecting group strategy has been shown to be effective in this context. nih.govacs.org

Furthermore, polymer-supported homoserine has been utilized to synthesize chiral 1,4-oxazepane-5-carboxylic acids. rsc.org In this solid-phase approach, Fmoc-HSe(TBDMS)-OH immobilized on a Wang resin undergoes a series of reactions, including N-alkylation and subsequent cleavage from the support, which triggers a spontaneous cyclization to form the 1,4-oxazepane ring. rsc.org The stereoselectivity of this process can be influenced by the substituents on the starting materials. rsc.org

Ornithine, another versatile amino acid, has been investigated as a precursor for various heterocyclic structures, including those with potential applications in the development of novel therapeutics. researchgate.netfinechem-mirea.runih.gov While direct synthesis of this compound from ornithine is not straightforward, its derivatives serve as important starting points for a range of nitrogen-containing heterocycles.

The following table summarizes various amino acid precursors and the corresponding 1,4-oxazepane derivatives synthesized from them:

| Amino Acid Precursor | Resulting 1,4-Oxazepane Derivative | Key Synthetic Strategy |

| (S)-N-Cbz-Serine | 6-Amino-1,4-oxazepane-3,5-diones | Multi-step synthesis from a chiral amino acid. nih.gov |

| Serine-derived oxazolidines (Pseudoprolines) | 1,4-Oxazepane-2,5-diones | Cyclization of rotationally restricted precursors. nih.govacs.org |

| Polymer-supported Homoserine | 1,4-Oxazepane-5-carboxylic acids | Solid-phase synthesis with spontaneous cyclization upon cleavage. rsc.org |

Strategic Design for 6,6-Dimethyl Substitution in 1,4-Oxazepanes

The introduction of a gem-dimethyl group at the 6-position of the 1,4-oxazepane ring presents a specific synthetic challenge, requiring careful strategic planning. The presence of this quaternary carbon center can significantly influence the molecule's conformational properties and biological activity. Several conceptual strategies can be employed to achieve this substitution pattern.

One of the most direct strategies involves the use of a starting material that already contains the requisite gem-dimethyl moiety. A key precursor for this approach would be a derivative of 2-amino-2-methyl-1-propanol (B13486) . This commercially available building block provides the C6-dimethyl group and the adjacent C5 and C7 positions with the necessary oxygen and nitrogen atoms for the oxazepane ring. The synthesis would then involve the elaboration of this precursor, for example, by N-alkylation with a suitable two-carbon unit bearing an appropriate functional group for subsequent cyclization.

Another important strategic consideration is the Thorpe-Ingold effect , or gem-dimethyl effect. The presence of the gem-dimethyl group can favor ring-closure reactions by altering the bond angles and reducing the conformational freedom of the acyclic precursor, thus lowering the entropic barrier to cyclization. acs.org This effect can be a powerful tool in the design of synthetic routes to this compound, potentially leading to higher yields and milder reaction conditions for the ring-forming step.

A retrosynthetic analysis suggests that the this compound ring could be formed through intramolecular cyclization. For example, a key intermediate could be an N-substituted derivative of 2-amino-2-methyl-1-propanol, where the N-substituent contains a leaving group at the appropriate position to allow for intramolecular nucleophilic substitution by the hydroxyl group.

Furthermore, methodologies developed for the synthesis of other gem-dimethyl substituted heterocycles can provide valuable insights. For instance, the use of anhydrides like 3,3-dimethylglutaric anhydride or 2,2-dimethylsuccinic anhydride in reactions with appropriate amino alcohols could be explored. researchgate.net Additionally, Michael addition reactions with precursors such as methyl 3,3-dimethylacrylate have been used in the de novo synthesis of other complex molecules containing a gem-dimethyl group and could be adapted for the synthesis of 1,4-oxazepane precursors. nih.gov

The following table outlines potential strategic approaches for the synthesis of this compound:

| Strategic Approach | Key Precursor/Concept | Rationale |

| Pre-installed Gem-Dimethyl Group | 2-Amino-2-methyl-1-propanol derivatives | Direct incorporation of the required carbon skeleton. |

| Thorpe-Ingold Effect | Gem-dimethyl group as a cyclization-directing group | Kinetically favors the formation of the seven-membered ring. acs.org |

| Intramolecular Cyclization | N-substituted 2-amino-2-methyl-1-propanol with a leaving group | A common and effective method for forming heterocyclic rings. |

| Adaptation of Other Methods | 3,3-Dimethylglutaric anhydride, Methyl 3,3-dimethylacrylate | Leveraging established methods for installing gem-dimethyl groups. researchgate.netnih.gov |

Theoretical and Computational Investigations of 6,6 Dimethyl 1,4 Oxazepane

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and energetics of organic molecules. irjweb.commdpi.com It is employed to predict optimized molecular geometries, analyze reaction pathways, and understand the fundamental interactions governing molecular behavior. irjweb.commdpi.com For 1,4-oxazepane (B1358080) systems, DFT calculations provide critical insights into their formation, electronic character, and stability.

Elucidation of Reaction Mechanisms in Oxazepane Formation

DFT calculations have been pivotal in clarifying the mechanisms of 1,4-oxazepane and 1,4-oxazepine (B8637140) synthesis. organic-chemistry.orgacs.org Studies on the base-promoted cyclization of alkynyl alcohols to form these seven-membered rings have used DFT to map out potential reaction pathways. organic-chemistry.orgacs.org

One proposed mechanism involves a regioselective exo-dig cyclization. organic-chemistry.orgacs.org DFT calculations have supported a hydroalkoxylation mechanism, exploring pathways that proceed through an allene (B1206475) intermediate. organic-chemistry.orgacs.org For instance, in base-mediated cyclizations of substrates with terminal alkyne groups, DFT has been used to investigate unexpected molecular rearrangements. These calculations can explain the formation of isomeric products by modeling complex reaction cascades, such as intermolecular O-to-N-propargyl transfers followed by a 7-exo-dig cyclization, which adheres to Baldwin's rules. acs.org The computational models help to determine which of the several possible routes is the most energetically favorable. acs.org

The key steps in these proposed mechanisms often include:

Deprotonation: Initial removal of a proton by a base.

Isomerization: Propargyl-allene isomerization can occur. acs.org

Cyclization: Nucleophilic attack to close the seven-membered ring. DFT helps differentiate between competing pathways, such as attack at a propargyl versus an allene carbon. acs.org

DFT studies have shown that for certain substrates, cyclization initiated from an allene intermediate is the most energetically favorable pathway for forming the oxazepine ring. acs.org

Prediction of Molecular Electronic Structure and Interactions

DFT is a powerful tool for predicting the molecular electronic structure of organic compounds. irjweb.com Methods like the B3LYP functional combined with basis sets such as 6-311G++(d,p) are commonly used to calculate various electronic properties. irjweb.com For a molecule like 6,6-Dimethyl-1,4-oxazepane, this analysis would typically involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and stability of a molecule. irjweb.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to remove an electron from the HOMO. irjweb.com

Table 1: Predicted Electronic Properties and Descriptors from DFT Analysis This table illustrates the typical quantum chemical parameters that can be calculated using DFT to describe the electronic structure and reactivity of a molecule like this compound.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies. | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A lower value corresponds to higher reactivity. irjweb.com |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of the compound. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

Furthermore, DFT calculations can predict the molecular electrostatic potential (MEP), which maps the electron density surface to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding how the molecule interacts with other reagents, biological receptors, or solvents.

Analysis of Transition States and Energy Profiles

A significant application of DFT is the mapping of potential energy surfaces for chemical reactions. nih.gov This involves locating and characterizing the structures of transition states (TS), which are the energy maxima along a reaction coordinate. By calculating the energy of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. acs.orgnih.gov

In the context of 1,4-oxazepane synthesis, DFT has been used to compare the energy barriers of competing mechanistic pathways. For example, in base-mediated cyclizations, calculations can determine the activation energy required for different ring-closure steps. acs.org It was found that a cyclization mechanism starting at an allene carbon was the most energetically favorable pathway for forming a specific oxazepine product because the transition state energy for an alternative intramolecular propargyl transfer was significantly higher. acs.org

Computational studies model various transition states to reveal preferences for one pathway over another. For instance, modeling has shown a preference of 4.40 kcal/mol for a transition state involving a nucleophilic attack on a propargyl carbon over one involving an allene isomer. acs.org These energy profiles provide a quantitative understanding of reaction kinetics and selectivity, explaining why certain products are formed preferentially. acs.orgrsc.org

Conformational Analysis of the 1,4-Oxazepane Ring System

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For a seven-membered heterocyclic ring like 1,4-oxazepane, this analysis is complex due to the ring's flexibility.

Exploration of Ring Conformations and Energetics

The 1,4-oxazepane scaffold is a seven-membered ring that, despite its flexibility, tends to adopt specific low-energy conformations. rsc.orgrsc.org Experimental and theoretical studies on various 1,4-oxazepane derivatives have indicated that the ring system often exists in a chair conformation, which is considered the most energetically favorable state. rsc.orgrsc.org

Analysis of vicinal ¹H–¹H coupling constants from NMR spectroscopy is a key experimental technique used to deduce the dominant conformation in solution. rsc.org These experimental findings are often corroborated by computational modeling. DFT calculations can be used to model different possible conformations (e.g., chair, boat, twist-chair) and calculate their relative Gibbs free energies (ΔG) to determine the most stable arrangement.

Table 2: Common Conformations of Seven-Membered Rings This table describes potential conformations for the 1,4-oxazepane ring system, with the chair form being the most commonly cited stable conformation for its derivatives.

| Conformation | Description | Relative Stability |

| Chair | A puckered conformation with alternating atoms above and below a mean plane. | Generally the most stable, lowest energy conformation for 1,4-oxazepane derivatives. rsc.orgrsc.org |

| Twist-Chair | An intermediate conformation between the chair and boat forms. | Typically higher in energy than the chair form. |

| Boat | A less stable, more symmetric puckered conformation. | Generally a high-energy conformation or a transition state. |

| Twist-Boat | A twisted version of the boat conformation. | Also a higher energy conformation. |

The conformational landscape can be influenced by substituents on the ring, which can alter the relative energies of these forms.

Influence of 6,6-Dimethyl Substitution on Ring Conformation

The presence of a gem-dimethyl group at the C6 position of the 1,4-oxazepane ring has a significant impact on its conformational preferences. This substitution introduces specific steric constraints that influence the puckering of the seven-membered ring.

One major consequence of the 6,6-dimethyl substitution is the Thorpe-Ingold effect, where the presence of two substituents on the same carbon atom can facilitate ring closure during synthesis and affect the conformational equilibrium of the resulting ring. acs.org The gem-dimethyl group is bulky and will influence the chair-chair interconversion pathways of the oxazepane ring. researchgate.net

Computational Modeling of Conformational Preferences

The conformational landscape of seven-membered rings like 1,4-oxazepane is inherently complex, featuring multiple low-energy conformations such as chairs, twist-chairs, boats, and twist-boats. Computational modeling, particularly using methods like Density Functional Theory (DFT), is essential for elucidating the geometries and relative energies of these conformers. nih.gov

For the parent 1,4-oxazepine ring, DFT calculations have been employed to support mechanistic proposals in synthetic routes. acs.orgorganic-chemistry.org These studies confirm the utility of computational methods in understanding the structure and reactivity of this heterocyclic system. General studies on seven-membered rings consistently identify twist-chair conformations as having the lowest energy. researchgate.net

In the case of this compound, the introduction of a gem-dimethyl group at the C6 position would be expected to have a significant impact on the conformational equilibrium. These methyl groups would introduce steric constraints, likely destabilizing certain conformations and altering the energy barriers for interconversion between different forms. While specific energy values for this compound are not published, DFT calculations at a level such as M06-2X/6-311+G(d,p) would be a suitable method to determine these preferences. nih.gov Such an analysis would involve optimizing the geometry of each potential conformer and calculating their relative energies to identify the most stable ground states.

Table 1: General Conformational Families of Seven-Membered Rings and Their Expected Stability

| Conformation Family | General Relative Energy | Expected Influence of 6,6-Dimethyl Substitution |

| Twist-Chair | Lowest | May remain the most stable, but steric interactions with methyl groups could alter the specific geometry. |

| Chair | Low | The gem-dimethyl groups could lead to significant steric strain, potentially increasing the relative energy. |

| Boat | Higher | The flexibility of the boat form might accommodate the methyl groups, but it is generally less stable than the chair family. |

| Twist-Boat | Higher | Similar to the boat, this conformation is typically higher in energy. |

This table is a generalized representation based on studies of other seven-membered rings and does not represent calculated data for this compound. nih.govresearchgate.net

Molecular Docking Studies for Understanding Molecular Interactions in Theoretical Models

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method is crucial in drug design and medicinal chemistry for understanding potential biological activity. bohrium.com Derivatives of seven-membered heterocyclic compounds, including oxazepines, are recognized as important scaffolds in drug discovery due to their three-dimensional character which allows for broad exploration of a biological target's binding site. bohrium.com

While no molecular docking studies specifically featuring this compound have been published, research on analogous structures like benzodiazepines and other oxazepine derivatives demonstrates the application of this methodology. bohrium.com In such studies, the molecule (ligand) is computationally placed into the active site of a protein, and its binding affinity is scored based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

A hypothetical docking study of this compound would require:

A defined protein target.

Generation of a 3D model of the lowest energy conformer of the molecule.

A docking software (e.g., AutoDock, GOLD) to predict the binding pose and estimate the binding energy.

The results would provide insights into how the molecule's structural features, such as the oxygen and nitrogen heteroatoms and the hydrophobic dimethyl groups, contribute to binding.

Advanced Quantum Chemical Parameters and Descriptors for Structure-Activity Relationship Research

Quantum chemical calculations are used to derive a variety of molecular descriptors that are valuable in Quantitative Structure-Activity Relationship (QSAR) studies. These descriptors quantify the electronic and structural properties of a molecule, which can then be correlated with its biological activity.

For a molecule like this compound, DFT calculations could be used to determine key parameters. While specific data for this compound is unavailable, the general approach is well-established for various heterocyclic systems. bohrium.com

Table 2: Key Quantum Chemical Descriptors and Their Relevance in QSAR

| Parameter | Description | Relevance in Structure-Activity Relationships |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. Important for interactions with electron-deficient sites in biological targets. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. Important for interactions with electron-rich sites. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences the molecule's solubility and its ability to engage in polar interactions with a receptor. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key for predicting non-covalent binding interactions. |

These parameters, once calculated, could be used to build a QSAR model to predict the biological activity of a series of related 1,4-oxazepane derivatives, helping to guide the synthesis of more potent compounds. The structural and electronic properties derived from these calculations are fundamental to correlating molecular structure with function. bohrium.com

Derivatization and Scaffold Functionalization of 6,6 Dimethyl 1,4 Oxazepane

Strategies for Diversification of the 1,4-Oxazepane (B1358080) Core

The diversification of the 1,4-oxazepane scaffold is essential for generating compound libraries for high-throughput screening and drug discovery. chemrxiv.org Various synthetic strategies have been developed to modify the core structure, enabling a systematic exploration of the surrounding chemical space. These methods range from foundational intramolecular cyclizations to more complex, multi-step sequences that build upon the heterocyclic frame.

Key strategies for diversification include:

Intramolecular Cyclization: Robust synthetic approaches often rely on the intramolecular cyclization of precursors like alkenols or alkynols, typically catalyzed by Brönsted or Lewis acids, to form the initial oxazepane ring. rsc.org

Polymer-Supported Synthesis: Solid-phase synthesis offers a powerful method for creating diverse libraries of 1,4-oxazepane derivatives. For instance, homoserine immobilized on a resin can be used as a starting point to generate various 1,4-oxazepane-5-carboxylic acids. rsc.orgsemanticscholar.org This approach facilitates purification and allows for the systematic introduction of different substituents.

Sequential C–H Oxidation and Ring Expansion: Advanced strategies used for complex natural products can be conceptually applied to heterocycles like oxazepanes. nih.gov A sequential C–H oxidation followed by a ring-expansion reaction (e.g., Beckmann rearrangement) can transform existing rings within a larger molecular framework into medium-sized rings, including seven-membered lactams. nih.gov This strategy allows for the diversification of polycyclic systems containing the oxazepane motif. nih.gov

Scaffold Hopping and Analogue Generation: Methodologies developed for related heterocycles, such as morpholines, are often adaptable to 1,4-oxazepanes. chemrxiv.orgacs.org For example, synthetic routes to spiro-bis-morpholines can be modified to produce spiro systems containing one or two 1,4-oxazepane rings, effectively diversifying the core architecture. chemrxiv.orgacs.orgresearchgate.net

| Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Ring formation from open-chain precursors containing a hydroxyl group and an appropriate functional group for cyclization. | Fundamental and reliable method for core scaffold synthesis. | rsc.org |

| Polymer-Supported Synthesis | Use of a solid support (e.g., Wang resin) to build and functionalize the oxazepane ring, starting from amino acid precursors like homoserine. | Facilitates library generation and purification of intermediates. | rsc.orgsemanticscholar.org |

| C–H Oxidation/Ring Expansion | A sequential process involving the oxidation of a C–H bond to introduce a functional group, followed by a ring expansion reaction. | Enables access to novel, complex polycyclic scaffolds from readily available starting materials. | nih.gov |

| Analogue Generation | Adapting synthetic routes from similar heterocycles (e.g., morpholines) to create oxazepane-containing analogues. | Expands the accessible chemical space by leveraging established methodologies. | chemrxiv.orgacs.org |

Introduction of Reactive Functional Groups on Oxazepane Scaffolds

Introducing reactive functional groups onto the 1,4-oxazepane scaffold is a critical step for further derivatization, enabling the attachment of various pharmacophores or structural motifs through well-established chemical reactions. rsc.org A significant challenge in this area is the development of methods that allow for the controlled installation of these groups without compromising the integrity of the seven-membered ring. rsc.orgsemanticscholar.org

One successful approach involves the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. rsc.orgsemanticscholar.org The synthetic sequence begins with Fmoc-HSe(TBDMS)-OH immobilized on Wang resin, which is then reacted with various nitrobenzenesulfonyl chlorides and subsequently alkylated with 2-bromoacetophenones. semanticscholar.org Cleavage from the resin using a TFA/triethylsilane (Et₃SiH) cocktail yields the desired 1,4-oxazepane derivatives. semanticscholar.org However, this process can be complicated by competitive side reactions, such as lactonization, where the hydroxy group attacks the carboxylic acid. rsc.org The regioselectivity of the reaction often depends on the electronic nature of the substituents on the phenacyl group. rsc.org

Further functionalization can be achieved by modifying the newly introduced groups. For example, a nitro group on an aromatic substituent can be reduced via catalytic hydrogenation to yield a primary aniline. rsc.orgsemanticscholar.org This amine serves as a handle for subsequent diversification through amide bond formation, sulfonylation, or other amine-specific chemistries.

| Starting Material Substituent (R³) | Reaction Outcome | Key Findings | Reference |

|---|---|---|---|

| 2-F-Ph | Mixture of 1,4-oxazepane (major) and lactone (minor, 26%). | Regioselectivity is compromised, leading to a mixture of products. | rsc.org |

| 4-MeO-Ph | Exclusive formation of the lactone derivative. | Strong electron-donating groups favor lactonization over oxazepane formation. | rsc.org |

| 4-NO₂-Ph | Formation of the 1,4-oxazepane derivative. | Electron-withdrawing groups favor the desired oxazepane ring formation. Subsequent hydrogenation, however, led to cleavage of the heterocyclic scaffold. | rsc.org |

| 4-Cl-Ph | Formation of the 1,4-oxazepane derivative. | Halogen substituents are tolerated, and subsequent hydrogenation of a nitro group elsewhere on the scaffold can proceed without dehalogenation. | rsc.org |

Formation of Fused and Spiro-cyclic 1,4-Oxazepane Systems

Creating fused and spiro-cyclic systems incorporates the 1,4-oxazepane moiety into more complex, three-dimensional architectures. acs.orgresearchgate.net Such molecules are of great interest in drug discovery because their conformational rigidity and novel shapes can lead to improved binding with biological targets. chemrxiv.orgacs.org

Fused 1,4-Oxazepane Systems: Several methods have been developed to synthesize aryl-fused 1,4-oxazepines and their derivatives. researchgate.net One-pot cascade reactions are particularly efficient. For example, a rhodium(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with substituted glycidols can selectively afford seven-membered oxazepine derivatives. researchgate.net Another powerful technique is the alkynyl Prins carbocyclization cascade, which couples an aldehyde with an alkynyl alcohol to diastereoselectively generate fused polycyclic systems containing a 1,4-oxazepane ring in a single pot. rsc.org These methods provide access to structurally diverse scaffolds with opportunities for further functionalization. rsc.org

Spiro-cyclic 1,4-Oxazepane Systems: Spiro-cyclic scaffolds containing the 1,4-oxazepane ring are attractive starting points for building compound libraries. chemrxiv.orgacs.org A scalable, high-yielding synthesis has been developed for spiroacetals that incorporate one or two 1,4-oxazepane rings. chemrxiv.orgacs.org The key step involves the reaction of an exocyclic enol ether with an appropriate amino alcohol, such as N-Boc-propanolamine, to construct the second heterocyclic ring. chemrxiv.org This methodology has been used to create bis-oxazepane spiroacetals as well as mixed spiro systems containing both a morpholine (B109124) and a 1,4-oxazepane ring. chemrxiv.orgacs.org These spiroacetal scaffolds are hydrolytically stable and provide a rigid framework for the spatial presentation of functional groups. acs.org

| System Type | Synthetic Method | Key Features | Reference |

|---|---|---|---|

| Fused | Rh(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with glycidols. | Regioselective formation of seven-membered oxazepine rings. | researchgate.net |

| Fused | Alkynyl Prins carbocyclization cascade. | One-pot, diastereoselective synthesis of complex fused heterotricycles. Forges three new bonds and two rings. | rsc.org |

| Spiro-cyclic | Electrophile-mediated functionalization of an exocyclic enol ether with an amino alcohol. | High-yielding, scalable route to spiroacetals containing 1,4-oxazepane rings. | chemrxiv.orgacs.org |

| Spiro-cyclic | Michael-type addition to a dihydrothiazine ring. | A novel method reported for generating spiro-cephalosporins, demonstrating a potential strategy for spiro-functionalization. | ed.ac.uk |

Sequential Functionalization of Amine Moieties in Oxazepane Scaffolds

For 1,4-oxazepane scaffolds that contain more than one amine functionality, such as in certain spiro-cyclic systems, the ability to functionalize each amine independently is a powerful tool for creating diverse libraries. chemrxiv.orgacs.org This is typically achieved through the use of orthogonal protecting groups, which can be removed under different conditions, allowing for the sequential "decoration" of the scaffold. chemrxiv.orgacs.org

This strategy has been effectively demonstrated in the context of spiroacetal scaffolds containing two nitrogen heterocycles, such as a morpholine paired with a 1,4-oxazepane or two 1,4-oxazepanes. chemrxiv.orgacs.org For example, a scaffold can be synthesized with one amine protected by a tert-butyloxycarbonyl (Boc) group and the other by a carboxybenzyl (Cbz) group. chemrxiv.org The Cbz group can be selectively removed via hydrogenolysis, allowing the first amine to be functionalized (e.g., acylated, sulfonylated, or converted to a urea). Subsequently, the Boc group can be removed under acidic conditions to expose the second amine for a different functionalization reaction. chemrxiv.orgacs.org This sequential approach enables the generation of a large number of distinct compounds from a single, advanced intermediate, significantly accelerating the exploration of structure-activity relationships. chemrxiv.orgacs.orgacs.org

| Step | Reaction | Reagents and Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1 | First Amine Functionalization (Urea formation) | 2,4-difluoro-1-isocyanatobenzene, pyridine | Decorate the first amine (N-H) of a Cbz-protected intermediate. | chemrxiv.org |

| 2 | Selective Deprotection | H₂, Pd/C | Remove the Cbz protecting group to expose the second amine. | chemrxiv.org |

| 3 | Second Amine Functionalization | Various electrophiles (e.g., acyl chlorides, sulfonyl chlorides) | Decorate the newly exposed second amine. | chemrxiv.org |

Spectroscopic and Structural Characterization Methodologies in Oxazepane Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including the 1,4-oxazepane (B1358080) scaffold. Through the analysis of 1D and 2D NMR spectra, it is possible to determine the connectivity of atoms, the chemical environment of nuclei, and the stereochemistry of the molecule.

1H, 13C, and 15N NMR Data Analysis

The analysis of one-dimensional NMR spectra, including 1H, 13C, and 15N NMR, provides foundational information about the molecular structure of oxazepane derivatives. For substituted 1,4-oxazepanes, the chemical shifts (δ) in ppm provide insight into the electronic environment of each nucleus. In the case of 6,6-Dimethyl-1,4-oxazepane, the two methyl groups at the C6 position would be expected to produce a characteristic singlet in the 1H NMR spectrum, with a chemical shift indicative of their attachment to a quaternary carbon. The methylene (B1212753) protons of the oxazepane ring would appear as multiplets, with their chemical shifts influenced by their proximity to the nitrogen and oxygen heteroatoms.

In 13C NMR spectra of related 1,4-oxazepane structures, distinct signals are observed for each carbon atom, with their chemical shifts providing information about their hybridization and bonding environment. For instance, carbons adjacent to the heteroatoms (C-N and C-O) would resonate at a lower field compared to other methylene carbons in the ring. The quaternary carbon at the C6 position in this compound would also have a characteristic chemical shift. While specific data for the target compound is not detailed in the provided search results, analysis of similar structures, such as chiral 1,4-oxazepane-5-carboxylic acids, has demonstrated the complete assignment of 1H, 13C, and even 15N signals. rsc.org

| Atom | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) | Multiplicity |

| C(CH₃)₂ | Singlet | Quaternary carbon signal | s |

| CH₃ | Singlet | Methyl carbon signal | s |

| Ring CH₂ | Multiplets | Methylene carbon signals | m |

2D NMR Techniques (COSY, NOESY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals observed in 1D NMR spectra and for determining the through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks within the molecule, establishing the connectivity of adjacent protons in the oxazepane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is crucial for determining the stereochemistry and conformation of the seven-membered ring. For substituted 1,4-oxazepanes, NOESY can reveal the relative orientation of substituents. rsc.org

HMQC (Heteronuclear Multiple Quantum Coherence) or the more modern HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached.

The application of these 2D NMR techniques has been successfully demonstrated in the detailed structural analysis of complex oxazepane derivatives, allowing for complete constitutional and configurational assignment. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental composition.

The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for cyclic ethers and amines would be expected. The presence of the gem-dimethyl group at the C6 position would likely lead to the formation of a stable tertiary carbocation upon fragmentation, resulting in a prominent peak in the mass spectrum. While specific fragmentation data for this compound is not available in the search results, HRMS has been utilized in the characterization of other oxazepane derivatives to confirm their calculated molecular formulas.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy in Synthetic Characterization

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for:

C-H stretching of the methyl and methylene groups.

C-O-C stretching of the ether linkage within the oxazepane ring.

C-N stretching of the amine functionality.

N-H stretching if the nitrogen is secondary.

IR spectroscopy is routinely used in the synthetic characterization of oxazepane derivatives to confirm the presence of key functional groups. rsc.org

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Saturated heterocyclic compounds like this compound are generally not expected to show significant absorption in the UV-Vis region unless a chromophoric substituent is present.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For a substituted 1,4-oxazepane, single-crystal X-ray diffraction analysis would reveal the conformation of the seven-membered ring in the solid state, which can exist in various forms such as a chair or boat conformation. It would also definitively establish the stereochemistry of any substituents. While no X-ray crystallographic data for this compound was found, the crystal structures of other substituted diazepane derivatives have been determined, revealing, for example, chair conformations of the seven-membered ring.

Emerging Research Directions and Prospects for 6,6 Dimethyl 1,4 Oxazepane Chemistry

Development of Green Chemistry Approaches for Oxazepane Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, the development of green synthetic protocols for oxazepane derivatives is a key research area. nih.gov These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency compared to traditional methods. nih.gov

Recent advancements include catalyst-free and microwave-assisted syntheses, which can significantly shorten reaction times and increase product yields. nih.govresearchgate.net The use of environmentally benign solvents, such as water, is also being explored to create safer and more sustainable reaction conditions. nih.gov

A particularly promising green approach is the use of biocatalysis. researchgate.netnih.gov Researchers are utilizing enzymes like imine reductases (IREDs) to develop biocatalytic methods for the stereodivergent synthesis of related seven-membered N-heterocycles. researchgate.netnih.gov These enzymatic processes can achieve excellent yields (up to 96%) and high levels of stereoselectivity (enantiomeric excess >99%), offering a powerful tool for producing chiral oxazepane derivatives under mild conditions. nih.gov The application of biocatalysis aligns with green chemistry principles by providing highly selective transformations while avoiding harsh reagents and reaction conditions. researchgate.net

Table 1: Green Chemistry Approaches in Oxazepane Synthesis

| Approach | Key Features | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. researchgate.net | Reduced reaction times, increased yields, fewer byproducts. nih.gov |

| Catalyst-Free Reactions | Synthesis without the need for a catalyst. researchgate.net | Avoids catalyst cost and toxicity, simplifies purification. |

| Aqueous Media | Use of water as a solvent. nih.gov | Environmentally friendly, safe, and inexpensive. |

| Biocatalysis (e.g., IREDs) | Use of enzymes to catalyze reactions. researchgate.netnih.gov | High stereoselectivity, mild reaction conditions, excellent yields. nih.gov |

Exploration of Novel Catalytic Systems for Efficient Synthesis

The efficiency and selectivity of oxazepane synthesis are heavily dependent on the catalytic systems employed. Research is actively pursuing novel catalysts that can facilitate the construction of the 1,4-oxazepane (B1358080) ring with high atom economy and functional group tolerance. rsc.org

Transition metal catalysis remains a powerful tool in heterocyclic synthesis. mdpi.com For instance, copper-catalyzed tandem reactions have been developed for the synthesis of benzo-1,4-oxazepine derivatives, demonstrating the utility of metal catalysts in constructing these complex scaffolds. nih.gov Similarly, zinc chloride (ZnCl₂) has been effectively used to catalyze the 7-exo-dig cyclization of N-propargylic β-enaminones, providing a direct route to functionalized 1,4-oxazepines. researchgate.net

Beyond transition metals, organocatalysis is emerging as a valuable strategy. frontiersin.org Chiral Brønsted acids, such as SPINOL-derived chiral phosphoric acid, have been successfully used for the enantioselective desymmetrization of 3-substituted oxetanes to produce chiral 1,4-benzoxazepines with high yields and enantioselectivity (up to 94% ee). acs.org This highlights the potential of organocatalysis to access enantioenriched oxazepane derivatives, which are crucial for pharmaceutical applications. The development of diverse catalytic systems, including metal-free and acid-catalyzed approaches, continues to expand the synthetic toolbox for creating a wide array of substituted oxazepanes. rsc.org

Table 2: Novel Catalytic Systems for Oxazepane Synthesis

| Catalyst Type | Example | Reaction | Key Advantages |

|---|---|---|---|

| Transition Metal | Copper (Cu) | Tandem C-N coupling/C-H carbonylation nih.gov | Efficient construction of benzo-fused systems. nih.gov |

| Lewis Acid | Zinc Chloride (ZnCl₂) | 7-exo-dig cyclization researchgate.net | High functional group tolerance, good to high yields. researchgate.net |

| Brønsted Acid | Chiral Phosphoric Acid | Enantioselective desymmetrization acs.org | Access to highly enantioenriched products (≤94% ee). acs.org |

| Organocatalyst | Diarylprolinol silyl (B83357) ethers | Michael reactions frontiersin.org | Environmentally benign, high efficiency. frontiersin.org |

Expansion of Oxazepane Scaffolds in 3D Chemical Space Generation

In modern drug discovery, there is a significant trend towards exploring molecules with greater three-dimensional (3D) complexity. Conformationally well-defined, sp³-rich scaffolds are highly sought after as starting points for building compound libraries because they can access novel areas of chemical space. acs.orgchemrxiv.org The 6,6-dimethyl-1,4-oxazepane core is an excellent example of such a scaffold.

The inherent non-planarity of the seven-membered oxazepane ring imparts a distinct 3D, butterfly-like shape to molecules that contain it. nih.govfrontiersin.org This structural feature is being actively exploited to generate libraries of compounds with diverse spatial arrangements. Methodologies have been developed for the scalable synthesis of oxazepane analogues, including their incorporation into spirocyclic systems, which are prevalent in bioactive natural products. acs.org

This expansion into 3D space is often guided by the principles of Diversity-Oriented Synthesis (DOS). cam.ac.uk DOS aims to create collections of molecules with high skeletal diversity, covering large regions of chemical space to increase the probability of discovering novel biological activities. cam.ac.ukcam.ac.uk By using the oxazepane core as a central scaffold, researchers can develop one-pot, multi-component reactions to generate complex, bis-heterocyclic structures, such as oxazepine-quinazolinones, thereby broadening the range of accessible pharmacophores. nih.govfrontiersin.org These strategies are critical for generating novel compound libraries that are structurally distinct from existing drugs. chemrxiv.org

Table 3: Strategies for Expanding Oxazepane Scaffolds in 3D Space

| Strategy | Description | Outcome |

|---|---|---|

| Spirocyclization | Incorporating the oxazepane ring into a spiroacetal framework. acs.orgchemrxiv.org | Generates conformationally rigid, sp³-rich scaffolds for libraries. acs.org |

| Bis-Heterocycle Formation | One-pot synthesis combining oxazepane with other rings (e.g., quinazolinone). nih.govfrontiersin.org | Creates unique tetracyclic scaffolds with complex, butterfly-like shapes. nih.govfrontiersin.org |

| Diversity-Oriented Synthesis (DOS) | Systematic generation of a wide range of molecular architectures from a common starting material. cam.ac.ukcam.ac.uk | Broad coverage of chemical space to discover novel bioactive molecules. cam.ac.uk |

| Scaffold Hopping | Replacing a known core with the oxazepane scaffold to generate novel intellectual property. researchgate.net | Access to new chemical entities with potentially improved properties. |

Advanced Computational Methodologies for Prediction and Design in Oxazepane Chemistry

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules. In the context of oxazepane chemistry, advanced computational methodologies are widely used to predict biological activity, understand structure-activity relationships, and guide the rational design of new derivatives. nih.gov

A prominent technique is three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. researchgate.net Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build predictive models for the biological activity of oxazepane derivatives. nih.govmdpi.comacs.org These models generate 3D contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications are likely to enhance activity, providing clear guidance for designing more potent compounds. mdpi.comnih.gov

Molecular docking simulations are another critical tool, allowing researchers to visualize the binding interactions between oxazepane-based ligands and their target proteins. researchgate.netrasayanjournal.co.in This helps in understanding the mechanism of action and identifying key interactions that contribute to binding affinity. researchgate.net Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are used to evaluate the drug-like properties of designed compounds at an early stage, helping to prioritize candidates with favorable pharmacokinetic profiles. rasayanjournal.co.inresearchgate.net These computational approaches, often used in combination, provide a powerful framework for the efficient, computer-aided design of novel this compound derivatives. acs.orgnih.gov

Table 4: Application of Computational Methods in Oxazepane Chemistry

| Method | Purpose | Information Gained |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Predict biological activity based on molecular fields. researchgate.netmdpi.com | Identifies structural features (steric, electrostatic) crucial for activity. acs.orgnih.gov |

| Molecular Docking | Simulate the binding of a ligand to a protein target. rasayanjournal.co.in | Reveals binding poses and key intermolecular interactions (e.g., hydrogen bonds). researchgate.netnih.gov |

| Density Functional Theory (DFT) | Study the electronic structure and properties of molecules. nih.gov | Provides insights into molecular stability, reactivity, and electronic distribution. nih.gov |

| ***In Silico* ADMET Prediction** | Predict pharmacokinetic and toxicity properties. rasayanjournal.co.inresearchgate.net | Early assessment of drug-likeness, reducing late-stage failures. rasayanjournal.co.in |

Q & A

Q. Basic

- H/C NMR : Resolve methyl group positions (δ 1.2–1.5 ppm for geminal dimethyl) and ring conformation via coupling constants (e.g., J = 3–5 Hz for axial-equatorial protons) .

- IR spectroscopy : Identify N-H stretches (~3300 cm) and C-O-C vibrations (~1100 cm) to confirm oxazepane backbone .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns to distinguish regioisomers .

How do structural modifications at the 6-position of 1,4-oxazepane derivatives affect their pharmacological activity?

Advanced

The 6,6-dimethyl substitution enhances steric bulk, influencing:

- Receptor binding : Methyl groups may restrict ring puckering, altering affinity for GABA or monoamine transporters compared to non-methylated analogs .

- Metabolic stability : Increased hydrophobicity reduces hepatic clearance, as observed in related oxazepane-based anxiolytics .

Methodological approach : Perform comparative SAR studies using in vitro assays (e.g., radioligand binding for GABA) and molecular dynamics simulations to map steric effects .

How can researchers resolve contradictions in reported kinetic data for reactions involving this compound?

Advanced

Conflicting kinetic data (e.g., rate constants for ring-opening) often arise from:

- Solvent effects : Polar solvents (CHCN) accelerate nucleophilic substitution vs. non-polar media .

- Temperature dependence : Use the Arrhenius equation to model activation energy discrepancies across studies .

Resolution strategy : Replicate experiments under standardized conditions (pH, ionic strength) and apply multivariate regression to isolate variable contributions .

What are the common chemical reactions of this compound, and what products are typically formed?

Q. Basic

- Oxidation : With KMnO/HO, yields N-oxide derivatives, altering electron density at nitrogen .

- Alkylation : Reacts with alkyl halides to form quaternary ammonium salts, useful in ionic liquid synthesis .

- Acid hydrolysis : Cleaves the oxazepane ring to generate amino alcohols, which can be re-cyclized for scaffold diversification .

What strategies are recommended for designing experiments to elucidate the mechanism of action in neurological targets?

Q. Advanced

- Radiolabeled analogs : Incorporate H or C isotopes to track binding kinetics in brain tissue .

- Patch-clamp electrophysiology : Measure GABA channel currents in transfected HEK cells to assess modulation .

- Knockout models : Use CRISPR-edited neurons lacking specific receptors to confirm target specificity .

How does the hydrochloride salt form enhance applicability in biological assays?

Basic

The HCl salt improves:

- Aqueous solubility : Critical for in vitro assays (e.g., IC determination) by increasing polarity .

- Crystallinity : Facilitates X-ray diffraction studies to resolve stereochemistry .

- Stability : Reduces hygroscopicity compared to freebase forms, prolonging shelf life .

What approaches validate proposed transition states in reaction mechanisms?

Q. Advanced

- DFT calculations : Model transition state geometries (e.g., B3LYP/6-31G*) to predict activation barriers .

- Kinetic isotope effects (KIE) : Compare for proton transfer steps to infer rate-determining steps .

- Trapping experiments : Use scavengers (e.g., TEMPO) to intercept radical intermediates in oxidative pathways .

What are key reactivity differences between this compound and non-methylated analogs?

Q. Basic

- Steric hindrance : Dimethyl groups slow nucleophilic substitution at nitrogen but enhance oxidative stability .

- Ring strain : Reduced flexibility increases susceptibility to acid-catalyzed ring-opening vs. parent oxazepane .

How to systematically analyze conflicting solubility/stability data under varying pH?

Q. Advanced

- pH-solubility profiling : Use shake-flask methods across pH 1–13 to map ionization (pKa) and solubility .

- Forced degradation studies : Expose compounds to heat, light, and humidity, followed by HPLC stability-indicating assays .

- Co-solvent screening : Test PEGs, cyclodextrins, or surfactants to improve solubility without altering pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.